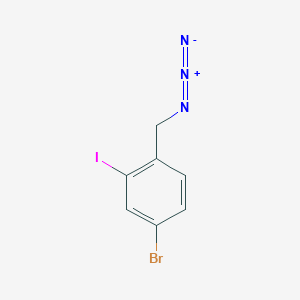

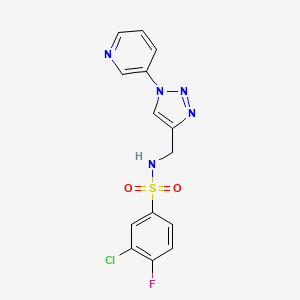

1-(Azidomethyl)-4-bromo-2-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

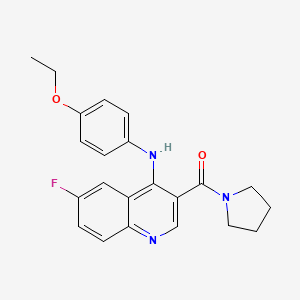

1-(Azidomethyl)-4-bromo-2-iodobenzene is a chemical compound that is used in scientific research for various purposes. It is a halogenated aryl azide that is known for its ability to undergo photochemical reactions. The compound is of interest to researchers due to its unique properties and potential applications in a variety of fields.

Applications De Recherche Scientifique

Synthesis of New Triazole Derivatives

The compound 1-(Azidomethyl)-4-bromo-2-iodobenzene has been utilized in the synthesis of new 1,2,3-triazole derivatives of uracil and thymine, showcasing potential inhibitory activity against the acidic corrosion of steels. This research demonstrates the compound's versatility in generating novel molecules with significant applications in material science and corrosion inhibition. The synthesized triazoles were obtained through click chemistry, underlining the compound's role in facilitating efficient and selective chemical transformations (Negrón-Silva et al., 2013).

Catalytic Processes for Organic Synthesis

This compound serves as a precursor in CuI-catalyzed domino processes to synthesize 2,3-disubstituted benzofurans. This showcases its application in facilitating complex organic transformations, contributing to the development of compounds with potential applications in pharmaceuticals and materials science. The process exemplifies the compound's utility in catalytic reactions, enabling efficient synthesis routes for valuable organic molecules (Lu et al., 2007).

Palladium-Catalyzed Arylation

The compound is indirectly involved in the development of palladium-catalyzed methods for the arylation of indoles, providing insights into the mechanistic rationale for regioselectivity observed in such reactions. While the compound itself might not be directly used in these reactions, the knowledge and methodologies developed from studying related compounds facilitate advancements in selective organic synthesis, contributing to the pharmaceutical and chemical manufacturing industries (Lane et al., 2005).

Advanced Materials and Covalent Organic Frameworks

In the realm of material science, derivatives of this compound have been explored for the synthesis of covalent organic frameworks (COFs), demonstrating potential in gas storage applications. This highlights the compound's role in contributing to the development of new materials with specific applications in energy storage, showcasing its importance in addressing energy efficiency and sustainability challenges (Li et al., 2014).

Propriétés

IUPAC Name |

1-(azidomethyl)-4-bromo-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWTLFKKSAISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile](/img/structure/B2845371.png)

![ethyl 4-oxo-4-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)butanoate](/img/structure/B2845373.png)

![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)

![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)